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Compound of Interest

Compound Name: 6-Iodo-3,3-dimethylindoline

Cat. No.: B8693124

Get Quote

Executive Summary & Structural Context
6-Iodo-3,3-dimethylindoline (Systematic Name: 6-iodo-2,3-dihydro-3,3-dimethyl-1H-indole) is

a specialized indoline derivative. Unlike its more common 5-iodo isomer, the 6-iodo variant

offers a unique substitution pattern that preserves the conjugation axis along the N-C2-C3-C3a-

C7a vector while allowing orthogonal cross-coupling (e.g., Sonogashira, Suzuki) at the 6-

position. This is particularly valuable in designing mechanophores and red-shifted fluorescent

probes where electronic decoupling from the nitrogen lone pair is required.

Synthetic Pathway & Impurity Profile
The synthesis typically proceeds via the Fischer Indole method using 3-iodophenylhydrazine,

which yields a mixture of 4-iodo and 6-iodo isomers. High-performance liquid chromatography

(HPLC) or rigorous recrystallization is required to isolate the 6-iodo-indolenine intermediate

before reduction to the indoline.

Critical Impurity Warning:
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Isomeric Impurity: 4-Iodo-3,3-dimethylindoline (arising from the regioselectivity of the 3-

iodophenylhydrazine cyclization).

Oxidation Product: 6-Iodo-2,3,3-trimethyl-3H-indole (Indolenine form) – The indoline is

susceptible to air oxidation, reverting to the imine (indolenine) species.

Structural Diagram (Graphviz)
The following diagram illustrates the synthetic logic and the critical spectroscopic nodes.
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Caption: Synthetic flow showing the critical reduction step from indolenine to indoline and the

potential oxidation reversion pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum of 6-iodo-3,3-dimethylindoline is distinct due to the specific substitution
pattern on the benzene ring.

H NMR Data (400 MHz, CDCl )
The molecule possesses

symmetry only if planar, but the gem-dimethyl group and the puckered pyrrolidine ring create a
specific signature.
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

C3-Me 1.30 - 1.35 Singlet (s) 6H -

Characteristic

gem-dimethyl

on quaternary

C3.

C2-H 3.32 Singlet (s)* 2H -

Methylene

protons

adjacent to N.

Often

appears as a

singlet due to

rapid ring flip,

or AB quartet

in rigid

systems.

N-H 3.60 - 4.00 Broad (br s) 1H -

Exchangeabl

e proton.

Shift varies

with

concentration

/solvent.

C7-H 6.95 Singlet (d) 1H

Ortho to NH,

Ortho to I.

Appears as a

narrow

doublet or

singlet due to

weak meta-

coupling.

C4-H 6.85 Doublet (d) 1H
Ortho to C5-

H.
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C5-H 7.05
Doublet of

Doublets (dd)
1H

Ortho to C4-

H, Meta to

C7-H (across

Iodine).

Diagnostic Analysis:

Differentiation from 5-Iodo Isomer: In the 5-iodo isomer, the aromatic region shows a singlet

at C4 (isolated between quaternary C3 and C-I) and two doublets for H6/H7. In the 6-iodo

isomer (target), you observe a strong ortho-coupling doublet pair (H4/H5) and an isolated

singlet/narrow doublet at C7.

Solvent Effects: In DMSO-

, the NH peak typically shifts downfield to

5.5–6.0 ppm and may show coupling to the C2-methylene protons.

C NMR Data (100 MHz, CDCl )
Aliphatic:

27.5 (CH

), 43.0 (C3, quaternary), 60.5 (C2, CH

).

Aromatic:

90.5 (C-I, Carbon bearing Iodine is significantly shielded due to the heavy atom effect), 115.2
(C7), 123.8 (C4), 128.5 (C5), 139.0 (C3a), 152.5 (C7a).

Mass Spectrometry (MS)
Mass spectrometry confirms the presence of the iodine atom through the accurate mass and

the lack of an M+2 isotope peak (unlike Chlorine or Bromine).

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode [M+H]
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.

Molecular Formula: C

H

IN

Exact Mass: 273.0014 Da

Parameter Value Interpretation

[M+H] 274.01 Protonated molecular ion.

Isotope Pattern M (100%)
Iodine is monoisotopic (

I). No significant M+2 peak.

Fragmentation 147 m/z
Loss of Iodine radical (M -

127).

Fragmentation 127 m/z

I

ion (common in high energy

collisions).

Infrared (IR) Spectroscopy
IR is useful for monitoring the reduction of the indolenine (C=N) to the indoline (C-N).

N-H Stretch:

cm

(Medium, sharp). Absence of this band indicates oxidation to indolenine or N-alkylation.

C-H Stretch (Aliphatic):

cm

(Gem-dimethyl and CH
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).

C=C Aromatic:

cm

.

C-N Stretch:

cm

.

C-I Stretch:

cm

(Fingerprint region, often weak).

Experimental Protocol: Sample Preparation &
Handling
To ensure spectroscopic fidelity, the following protocol must be strictly observed due to the

compound's light sensitivity.

NMR Sample Preparation
Solvent Selection: Use CDCl

(neutralized with basic alumina) for routine characterization. Use DMSO-

if the NH proton needs to be clearly resolved from the baseline.

Concentration: Prepare a 10-15 mg/mL solution.

Filtration: Filter through a 0.2

m PTFE syringe filter to remove any polymerized oxidation byproducts.
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Storage & Stability
Light Sensitivity: Iodine-carbon bonds are photolabile. Store the solid and solution in amber

vials wrapped in foil.

Oxidation: Store under Argon at -20°C. The compound will turn pink/red upon oxidation to

the indolenine/cyanine species.

Graphviz: Stability & Handling Logic
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Caption: Stability logic flow emphasizing the critical need for light and oxygen exclusion to

prevent degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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